molecular formula C7H7ClFN3 B13697384 1-(5-Chloro-2-fluorophenyl)guanidine

1-(5-Chloro-2-fluorophenyl)guanidine

Cat. No.: B13697384
M. Wt: 187.60 g/mol
InChI Key: MYNNRYUWISYJQF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)guanidine ( 1247211-95-5) is a high-purity chemical reagent with the molecular formula C7H7ClFN3 and a molecular weight of 187.60 g/mol . This compound is a substituted guanidine, a class of nitrogen-rich organic molecules known for their strong basicity and versatile role in chemical synthesis and drug discovery. Guanidine derivatives are increasingly recognized in pharmaceutical research, particularly in the development of central nervous system (CNS) active agents. Recent studies highlight the potential of biaryl guanidine scaffolds as inhibitors of the beta-secretase (BACE1) enzyme, a promising target for Alzheimer's disease research due to its role in the production of amyloid-beta peptides . The incorporation of halogen atoms, such as chlorine and fluorine, is a common strategy in medicinal chemistry; chlorine-containing compounds are found in over 250 FDA-approved drugs, as the halogen can significantly influence a molecule's potency, metabolic stability, and binding affinity . Researchers can also explore the application of this chloro-fluorophenyl guanidine core as a building block for developing novel sodium channel inhibitors, which represent a potential insecticidal strategy . As a key intermediate, it enables the synthesis of more complex molecules for various biological evaluations. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C7H7ClFN3

Molecular Weight

187.60 g/mol

IUPAC Name

2-(5-chloro-2-fluorophenyl)guanidine

InChI

InChI=1S/C7H7ClFN3/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

MYNNRYUWISYJQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C(N)N)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of substituted guanidines, including this compound, generally involves the reaction of a substituted amine or aniline derivative with guanylating agents such as cyanamides or S-methylisothiourea derivatives. The process often proceeds via intermediate formation of substituted cyanamides or protected guanidine derivatives, followed by deprotection or further functionalization steps.

Preparation via Substituted Cyanamide Route

A key method for preparing substituted guanidines is the reaction of a substituted cyanamide with ammonia or a substituted amine in the presence of a Lewis acid catalyst. According to the patent WO1993019042A1, the cyanamide derivative can be synthesized from the corresponding substituted amine by treatment with cyanogen bromide (BrCN) in a dry ethereal solution. Subsequent alkylation with alkyl halides in dry tetrahydrofuran (THF) may be performed if required. The guanidine hydrochloride product can be isolated by column chromatography on silica gel using methanol/ethyl acetate gradients or by decomposition of the product-catalyst complex with water, followed by extraction and isolation as the free base.

For this compound, the starting amine would be 5-chloro-2-fluoroaniline, which upon reaction with cyanogen bromide forms the corresponding cyanamide intermediate. This intermediate is then reacted with ammonia or an amine source under Lewis acid catalysis to yield the guanidine compound.

Table 1: Key Steps in Cyanamide Route

Step Reagents/Conditions Notes
Amine to Cyanamide Cyanogen bromide in dry ether Dry conditions critical
Cyanamide to Guanidine Ammonia or substituted amine, Lewis acid Lewis acid catalysis enhances yield
Product Isolation Silica gel chromatography (5-25% MeOH/EtOAc) Alternative: aqueous decomposition + extraction

Direct Guanylation Using S-Methylisothiourea

Another effective approach involves the guanylation of substituted anilines using Boc-protected S-methylisothiourea under basic conditions. This method is exemplified in the synthesis of various phenyl guanidines, where the substituted aniline (e.g., 5-chloro-2-fluoroaniline) undergoes reaction with the guanylating agent to form the guanidine intermediate. Subsequent treatment with trifluoroacetic acid in dichloromethane leads to the formation of guanidinium salts, which can be isolated as trifluoroacetate or chloride salts.

This method offers mild reaction conditions and good yields, with purification typically achieved by trituration or recrystallization.

Table 2: Guanylation Using S-Methylisothiourea

Step Reagents/Conditions Notes
Guanylation Boc-protected S-methylisothiourea, base Mild conditions, selective reaction
Salt Formation Trifluoroacetic acid in dichloromethane Forms guanidinium trifluoroacetate
Purification Trituration with ethyl acetate/petroleum ether Yields colorless solid products

Purification Techniques

Purification of this compound and related guanidines is critical for obtaining analytically pure compounds. Methods include:

  • Column Chromatography: Silica gel columns eluted with methanol/ethyl acetate gradients (5-25%) are effective for separating guanidine hydrochlorides from impurities.

  • Extraction: Decomposition of product-catalyst complexes with water, followed by basification with sodium hydroxide and extraction into chloroform, allows isolation of the free guanidine base.

  • Recrystallization: Final purification often involves recrystallization from ethanol/ether or ethanol/ethyl acetate mixtures, sometimes after treatment with decolorizing charcoal and filtration through Celite.

These methods ensure high purity and yield of the final guanidine product.

Analytical and Structural Confirmation

Characterization of this compound typically involves:

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of guanidine moiety and aromatic substitution patterns.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns consistent with chlorine and fluorine substituents.

  • Melting Point Determination: Provides purity indication and comparison with literature values.

  • Infrared Spectroscopy (IR): Identifies characteristic guanidine NH and C=N stretching vibrations.

These analyses validate the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Purification Yield & Notes
Cyanamide Route 5-Chloro-2-fluoroaniline Cyanogen bromide, ammonia, Lewis acid Silica gel chromatography, recrystallization Moderate to high yields; requires dry conditions
Guanylation with S-methylisothiourea 5-Chloro-2-fluoroaniline Boc-protected S-methylisothiourea, base, TFA Trituration, recrystallization Mild conditions, good yields

Research Discoveries and Perspectives

  • The cyanamide route provides a versatile approach for preparing a wide range of substituted guanidines, including halogenated phenyl derivatives, with the possibility of modifying reaction conditions to optimize yields and purity.

  • The guanylation using S-methylisothiourea is advantageous for its mildness and operational simplicity, making it suitable for sensitive substituents like chloro and fluoro groups.

  • Purification strategies combining chromatographic and recrystallization techniques are essential for isolating analytically pure guanidines, which is critical for subsequent biological or material applications.

  • The presence of electron-withdrawing substituents such as chlorine and fluorine on the phenyl ring influences the reactivity and stability of intermediates, which must be considered when selecting reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)guanidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Variations :

Compound Substituents Core Structure Notable Features
1-(5-Chloro-2-fluorophenyl)guanidine 5-Cl, 2-F on phenyl Phenyl-guanidine Enhanced electron-withdrawing effects
1-(5-Chloro-2-pyridinyl)guanidine 5-Cl on pyridine Pyridine-guanidine Heteroaromatic ring; altered tautomerism
Compound 26 () 4-Cl, 5-OCH₃, benzenesulfonyl Sulfonyl-guanidine Sulfonyl group increases polarity
1-[3-piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine () CF₃, piperidine Phenyl-guanidine Bulky substituents; potential CNS activity

Spectroscopic and Physicochemical Properties

NMR and IR Data :

  • This compound : Expected NH resonances near δH 8–10 ppm (similar to ’s δH 8.01 for NH protons) and aromatic protons influenced by Cl/F substituents. Benzylic methylenes (e.g., δH 3.38 in ) may shift depending on adjacent groups .
  • Compound 26 (): Displays a carbonyl IR peak at 1678 cm⁻¹ (C=O), absent in non-carbonyl analogs. Its NH₂ and NH resonances (δH 4.54 and 10.43) reflect sulfonyl and carbamoyl groups .
  • 1-(5-Chloro-2-pyridinyl)guanidine (): Pyridine protons appear downfield (δH ~8–9 ppm), with NH shifts influenced by tautomerism (dominant “imino” tautomer) .

pKa and Basicity :

  • The Cl/F substituents in this compound likely lower its pKa compared to methoxy-substituted analogs (e.g., compound 26 with OCH₃, which is electron-donating). highlights that 2-pyridinyl substituents cause pKa prediction errors (+1.05 units), suggesting heteroaryl groups complicate basicity trends .

Thermal Stability :

  • Melting points for guanidine derivatives range widely:
    • Compound 26 : 238–240°C
    • 1-[5-(4-Methoxyphenyl)pyridin-2-yl]guanidine: 246–249°C
    • Chloro/fluoro substituents may increase melting points due to enhanced intermolecular interactions.

Ion Channel Inhibition :

  • Guanidines like DiMeGdn () inhibit voltage-gated potassium (Kv) channels by accelerating channel closure.

Enzyme Inhibition :

  • Sulfonyl-guanidines (e.g., ) inhibit cytosolic enzymes, with activity modulated by substituents. The 5-Cl-2-F substitution may improve target selectivity over methyl or methoxy groups .

Materials Science :

  • Guanidine tartrate () exhibits nonlinear optical properties; fluorinated analogs may offer similar utility with enhanced thermal stability .

Biological Activity

1-(5-Chloro-2-fluorophenyl)guanidine is a guanidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound has a specific molecular structure that influences its biological interactions. The compound's molecular formula is C7H7ClFC_7H_7ClF with a molecular weight of approximately 161.58 g/mol. Its structure allows it to interact with various biological targets, which is critical for its activity.

The biological activity of this compound primarily involves its interaction with cellular membranes and proteins, leading to alterations in cellular functions. Key mechanisms include:

  • Membrane Disruption : Studies suggest that this compound can depolarize and disrupt bacterial cell membranes, contributing to its antimicrobial properties .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, including β-secretase, which is linked to Alzheimer's disease pathology .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

CompoundBacterial StrainMIC (µM)
This compoundStaphylococcus aureus2.0
This compoundEscherichia coli125

The compound shows enhanced activity against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in membrane structure and permeability .

Enzymatic Inhibition

Research indicates that this compound can effectively inhibit β-secretase enzymes, which are crucial targets in Alzheimer's disease treatment. In vitro studies demonstrated an IC50 value of approximately 97 nM for related guanidine compounds . This inhibition is significant as it may lead to reduced amyloid-beta peptide formation, a hallmark of Alzheimer's pathology.

Study on Antimicrobial Properties

In a recent study examining the antimicrobial efficacy of guanidine derivatives, this compound was tested against multiple bacterial strains. The results indicated that the compound had a potent effect on S. aureus with an MIC of 2 µM, demonstrating its potential as an antibacterial agent .

Study on Alzheimer’s Disease

A study focused on the synthesis and evaluation of guanidine-based compounds for β-secretase inhibition found that modifications to the guanidine moiety significantly influenced activity. The compound's ability to inhibit β-secretase suggests a promising avenue for therapeutic development in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Chloro-2-fluorophenyl)guanidine, and how is purity validated?

  • Methodology : Synthesis typically involves reacting 5-chloro-2-fluoroaniline with cyanamide derivatives under acidic catalysis. Post-synthesis purification via recrystallization or column chromatography is critical. Characterization employs ¹H/¹³C NMR to confirm the guanidine moiety and substituent positions, while HPLC-MS ensures purity (>95%) . X-ray crystallography (using SHELX programs) resolves structural ambiguities, such as bond angles and tautomeric states .

Q. Which analytical techniques are optimal for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology : Stability studies use accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) with monitoring via UV-Vis spectroscopy for absorbance shifts. High-resolution mass spectrometry (HRMS) identifies degradation products. For pH-dependent stability, buffer solutions (pH 1–13) are incubated with the compound, followed by LC-MS/MS quantification .

Q. How does the fluorine substituent influence the compound’s solubility and reactivity in aqueous media?

  • Methodology : Compare logP values (via shake-flask method or computational tools like ChemAxon) with non-fluorinated analogs. Reactivity is assessed through nucleophilic substitution assays (e.g., with thiols or amines) under physiological conditions. Fluorine’s electron-withdrawing effect may enhance hydrogen-bonding capacity, quantified via isothermal titration calorimetry (ITC) .

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